molecular formula C13H9ClF3N3O2 B2475022 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide CAS No. 263161-24-6

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide

Cat. No.: B2475022
CAS No.: 263161-24-6
M. Wt: 331.68
InChI Key: OGVFGAOLPIYKCN-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N’-hydroxybenzenecarboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a benzenecarboximidamide moiety through an oxygen atom. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzyme acetyl-coa carboxylase (ec 6412) . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism.

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase can disrupt the fatty acid biosynthesis pathway. This can lead to a decrease in the production of key biomolecules, affecting the normal functioning of the cell .

Pharmacokinetics

For instance, the presence of the trifluoromethyl group might enhance the compound’s metabolic stability .

Result of Action

The inhibition of the target enzyme can lead to a disruption in the normal biochemical processes within the cell. This can result in a variety of molecular and cellular effects, depending on the specific role of the disrupted pathway in the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-ol with a suitable benzenecarboximidamide precursor under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine or trifluoromethyl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl substitutions, such as:

Uniqueness

What sets 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N’-hydroxybenzenecarboximidamide apart is its combination of functional groups, which imparts unique chemical properties and biological activities.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(18)20-21/h1-6,21H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVFGAOLPIYKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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